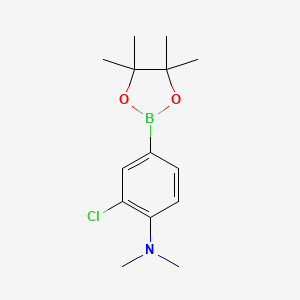

2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS No.: 1613259-65-6

Cat. No.: VC8245582

Molecular Formula: C14H21BClNO2

Molecular Weight: 281.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1613259-65-6 |

|---|---|

| Molecular Formula | C14H21BClNO2 |

| Molecular Weight | 281.59 g/mol |

| IUPAC Name | 2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| Standard InChI | InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,1-6H3 |

| Standard InChI Key | KFIVVNDZVBWLJW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)Cl |

Introduction

Structural and Molecular Characterization

Chemical Identity

The compound features a benzene ring substituted with three functional groups:

-

A dimethylamino group (-N(CH₃)₂) at the para position, providing electron-donating effects.

-

A chlorine atom at the ortho position, offering sites for further functionalization.

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position relative to the dimethylamino group, facilitating Suzuki-Miyaura couplings .

Its molecular formula is C₁₄H₂₁BClNO₂, with a molecular weight of 281.59 g/mol . The SMILES notation (CN(C)C1=C(Cl)C=C(B2OC(C)(C)C(C)(C)O2)C=C1) and InChIKey (MHFTXKKNHASNEZ-UHFFFAOYSA-N) further delineate its connectivity .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via directed ortho-metalation or palladium-catalyzed borylation:

-

Directed Ortho-Metalation:

-

Suzuki-Miyaura Precursor Functionalization:

Table 2: Representative Synthetic Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Borylation of N,N-dimethyl-4-bromoaniline | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMF, 80°C | 75–85% |

| 2 | Chlorination | Cl₂, FeCl₃, DCM, 0°C→RT | 60–70% |

Reactivity and Functionalization

Boronate Reactivity

The pinacol boronate group participates in Suzuki-Miyaura cross-couplings with aryl halides, enabling biaryl bond formation. For example, coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis yields dimethylamino-substituted biaryls .

Electrophilic Substitution

The dimethylamino group activates the ring toward electrophilic aromatic substitution (EAS). Nitration (HNO₃/H₂SO₄) occurs preferentially at the meta position relative to the boronate .

Chlorine Displacement

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., NaOH, 120°C) to form phenols or thiophenols .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and proteasome antagonists. For instance, its boronate group is pivotal in synthesizing bortezomib analogs .

Materials Science

In organic electronics, it acts as a hole-transport material (HTM) in perovskite solar cells due to its electron-rich aromatic system .

Table 3: Industrial and Academic Use Cases

| Application | Role | Example |

|---|---|---|

| Drug Discovery | Boronic acid prodrug | Anticancer agents |

| Polymer Chemistry | Monomer for conjugated polymers | OLEDs |

| Catalysis | Ligand precursor | Pd-catalyzed couplings |

| Parameter | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, fume hood |

| Storage | Inert atmosphere, <15°C |

| Disposal | Incineration (EPA guidelines) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume